2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core with a chloroacetyl group at the 6-position, a hydroxyl group at the 7-position, and a partially saturated 3,4-dihydro moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- can be achieved through several synthetic routes. One common method involves the acylation of 2(1H)-quinolinone derivatives with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction typically takes place in an organic solvent like acetic acid, and the product is isolated through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chloroacetyl group can be reduced to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines or thiols to form amides or thioethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of 7-keto-2(1H)-quinolinone derivatives.
Reduction: Formation of 6-(hydroxyacetyl)-2(1H)-quinolinone derivatives.
Substitution: Formation of 6-(acetamido)-2(1H)-quinolinone or 6-(thioacetyl)-2(1H)-quinolinone derivatives.
Scientific Research Applications
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxyl group at the 7-position can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-
- 2(1H)-Quinolinone, 6-(bromoacetyl)-3,4-dihydro-7-hydroxy-
- 2(1H)-Quinolinone, 6-(methylacetyl)-3,4-dihydro-7-hydroxy-
Uniqueness
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloroacetyl group allows for specific covalent modifications of target proteins, making it a valuable tool in chemical biology and medicinal chemistry .
Properties
CAS No. |
119715-32-1 |
---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
6-(2-chloroacetyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10ClNO3/c12-5-10(15)7-3-6-1-2-11(16)13-8(6)4-9(7)14/h3-4,14H,1-2,5H2,(H,13,16) |
InChI Key |
VYMHRWBDIKJEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.